4'-Methylbiphenyl-3-carboxylic acid

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Isomerically impure biphenyl building blocks derail SAR studies and reduce cross-coupling yields. This 4'-methyl-3-carboxylic acid isomer (C14H12O2, MW 212.24) provides the exact steric and electronic profile for lead optimization. - +0.6 LogP vs. unsubstituted biphenyl-3-carboxylic acid to enhance membrane permeability - meta-Carboxyl enables less hindered amide coupling vs. ortho isomers - Critical for unambiguous SAR: not interchangeable with 2- or 4-carboxyl analogs

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 147404-69-1
Cat. No. B115233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methylbiphenyl-3-carboxylic acid
CAS147404-69-1
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C14H12O2/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)14(15)16/h2-9H,1H3,(H,15,16)
InChIKeyAPYJGQZXCGXMGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Methylbiphenyl-3-carboxylic acid: Core Intermediate Scaffold


4'-Methylbiphenyl-3-carboxylic acid (CAS 147404-69-1), also known as 3-(4-methylphenyl)benzoic acid, is an organic compound characterized by a biphenyl core with a methyl group at the 4'-position and a carboxylic acid group at the 3-position [1]. With a molecular formula of C14H12O2 and a molecular weight of 212.24 g/mol, it belongs to the class of substituted biphenyl carboxylic acids . This compound is primarily utilized as a crucial intermediate in organic synthesis, enabling the construction of more complex molecules for the pharmaceutical, agrochemical, and advanced materials industries . Its specific substitution pattern provides a unique steric and electronic profile, differentiating it from other biphenyl carboxylic acid isomers and positioning it as a versatile building block where precise molecular geometry is paramount.

4'-Methylbiphenyl-3-carboxylic acid: Non-Interchangeable Isomer


The biphenyl carboxylic acid family is defined by the position of the carboxyl group (e.g., -2, -3, or -4) and the nature and location of substituents on the second ring. Generic substitution among these compounds is invalid due to divergent steric hindrance, electronic distribution, and subsequent reactivity profiles. For instance, 4'-Methylbiphenyl-2-carboxylic acid (CAS 7148-03-0) finds specific application in the synthesis of angiotensin II receptor antagonists , while unsubstituted biphenyl-3-carboxylic acid (CAS 716-76-7) is noted for its allosteric modulatory effects and inhibition of glyceride synthesis . Conversely, the 4'-methyl-3-carboxylic acid substitution pattern of the target compound is specifically selected for applications requiring a meta-carboxyl group on one ring and a para-methyl on the other, a motif distinct from the 4'-methyl-4-carboxylic acid isomer . Using an incorrect isomer can lead to failed synthetic routes, unwanted byproducts, or loss of critical pharmacological activity in downstream drug candidates. The quantitative data below establishes the exact points of differentiation that mandate the specific procurement of CAS 147404-69-1.

Comparative Evidence for 4'-Methylbiphenyl-3-carboxylic acid


Steric Profile: Meta- vs. Ortho-Carboxyl Positioning

The spatial orientation of the carboxylic acid group critically influences the compound's utility as a building block. 4'-Methylbiphenyl-3-carboxylic acid (CAS 147404-69-1) possesses a carboxyl group at the meta position relative to the biphenyl linkage. This differs fundamentally from 4'-Methylbiphenyl-2-carboxylic acid (CAS 7148-03-0), where the carboxyl is at the ortho position. The meta position minimizes steric hindrance compared to the ortho position, which can impede coupling reactions, while providing a different conjugation pathway than the para position, affecting electronic properties [1].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Lipophilicity Difference: LogP vs. Unsubstituted Analog

The introduction of the 4'-methyl group significantly alters the compound's lipophilicity compared to the unsubstituted core. The computed XLogP3 value for 4'-Methylbiphenyl-3-carboxylic acid is 4.0 [1]. In contrast, the unsubstituted Biphenyl-3-carboxylic acid (CAS 716-76-7) has a computed XLogP3 value of approximately 3.4 [2]. This quantified difference of +0.6 LogP units indicates a substantial increase in hydrophobicity for the target compound.

Lipophilicity ADME Medicinal Chemistry

Cross-Coupling Efficiency: Reduced Steric Hindrance

The meta-carboxyl group in 4'-Methylbiphenyl-3-carboxylic acid allows for participation in palladium-catalyzed cross-coupling reactions without the severe steric hindrance associated with ortho-substituted analogs. While 2'-Methylbiphenyl-3-carboxylic acid (CAS 168619-25-8) has been reported as a reagent in Suzuki-Miyaura reactions using a Pd-EDTA catalyst , the target compound's 4'-methyl-3-carboxyl arrangement is expected to exhibit superior coupling efficiency due to reduced steric bulk around the reactive site, a critical factor in library synthesis and scale-up.

Organic Synthesis Cross-Coupling Suzuki-Miyaura

Application Scenarios for 4'-Methylbiphenyl-3-carboxylic acid


ADME Optimization with Enhanced Lipophilicity

In lead optimization programs, the +0.6 LogP increase of 4'-Methylbiphenyl-3-carboxylic acid over unsubstituted biphenyl-3-carboxylic acid [1] makes it a strategic building block. Researchers aiming to enhance the membrane permeability of a drug candidate without introducing metabolic liabilities can procure this compound to introduce a hydrophobic methyl group while retaining the versatile 3-carboxyl handle for further conjugation. This precise tuning of physicochemical properties is critical for improving oral bioavailability and target engagement.

High-Fidelity Building Block for Multi-Step Synthesis

Process chemists developing scalable routes for pharmaceutical intermediates require building blocks with predictable reactivity. The meta-positioned carboxyl group of 4'-Methylbiphenyl-3-carboxylic acid provides a less hindered environment for amide bond formations and palladium-catalyzed cross-couplings compared to ortho-substituted isomers [2]. This reduces the risk of low-yielding steps or complex byproduct profiles, ensuring a more robust and cost-effective synthesis of complex molecular architectures.

Isomeric Purity for Definitive SAR

In establishing structure-activity relationships (SAR) for biphenyl-containing compounds, the exact isomeric form is non-negotiable. Procuring 4'-Methylbiphenyl-3-carboxylic acid (meta-carboxyl) rather than its -2- (ortho) or -4- (para) counterparts allows for the unambiguous determination of how the carboxyl position and methyl substitution pattern affect biological target binding. Using an incorrect isomer would invalidate the SAR study and lead to false conclusions about a chemical series.

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